

Disease Control Rate of Amrubicin in Clinical Studies

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Compound Focus: Amrubicin hydrochloride

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Study Context	Patient Population	Disease Control Rate (DCR)	Key Citation
2nd-line after Chemo-Immunotherapy	ES-SCLC, post-ICI (n=27)	61.5%	[1]
2nd-line after Chemo-Immunotherapy	ES-SCLC, ICI-naive (n=96)	67.4%	[1]
2nd-line after Atezolizumab	Relapsed SCLC (n=40)	Not explicitly stated (Overall Response Rate was 32.5%)	[2]
3rd-line Salvage Chemotherapy	ED-SCLC (n=18)	66.7%	[3] [4]
2nd-line vs. Topotecan	Relapsed SCLC (n=~30)	79% (vs. 47% for topotecan)	[5]
Weekly Regimen (Phase II)	Refractory/Relapsed SCLC (n=21)	81%	[6]

Detailed Experimental Protocols and Context

To accurately interpret the data in the table, it's helpful to understand the design and patient populations of these key studies.

- **Study 1: Efficacy After Prior ICI Treatment [1]**

- **Objective:** To assess if prior treatment with Immune Checkpoint Inhibitors (ICIs) impacts the efficacy and safety of second-line amrubicin.
- **Methodology:** A retrospective, multi-institutional study comparing 123 patients with Extensive-Stage SCLC (ES-SCLC) who received second-line amrubicin, categorized into ICI-pretreated and ICI-untreated groups.
- **Key Findings:** The DCR was similar between both groups, demonstrating that the effectiveness of amrubicin remains unchanged irrespective of previous ICI therapy. The incidence of adverse events was also similar.

- **Study 2: Third-Line Salvage Chemotherapy [3] [4]**

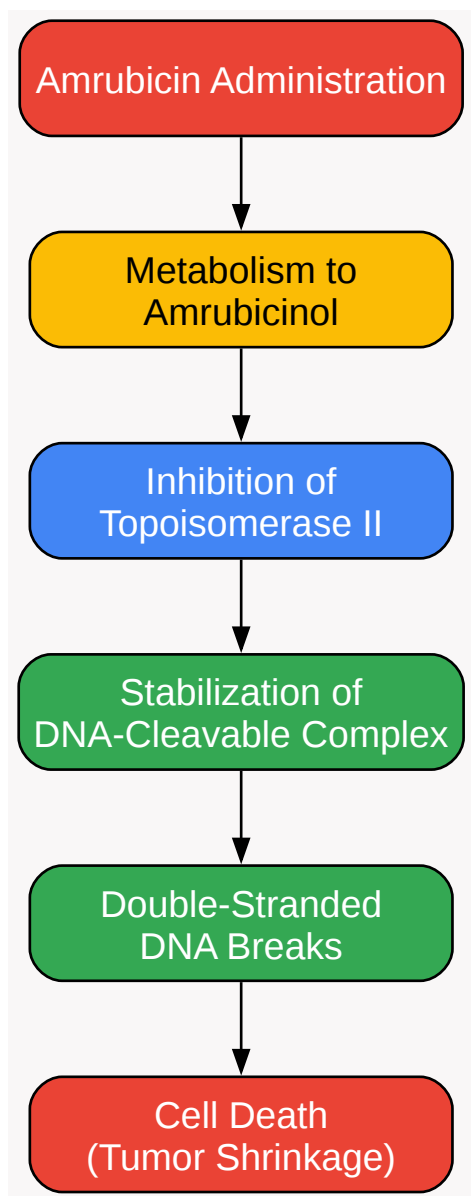
- **Objective:** To evaluate the efficacy and survival benefit of amrubicin as a third-line treatment for Extensive-Disease SCLC (ED-SCLC).
- **Methodology:** A single-institute, retrospective study of 18 patients with ED-SCLC who received amrubicin as a third-line salvage chemotherapy.
- **Key Findings:** Despite a high frequency of febrile neutropenia, amrubicin salvage chemotherapy showed a significant overall survival benefit compared to a historical control group that did not receive amrubicin.

- **Study 3: Weekly Administration Regimen [6]**

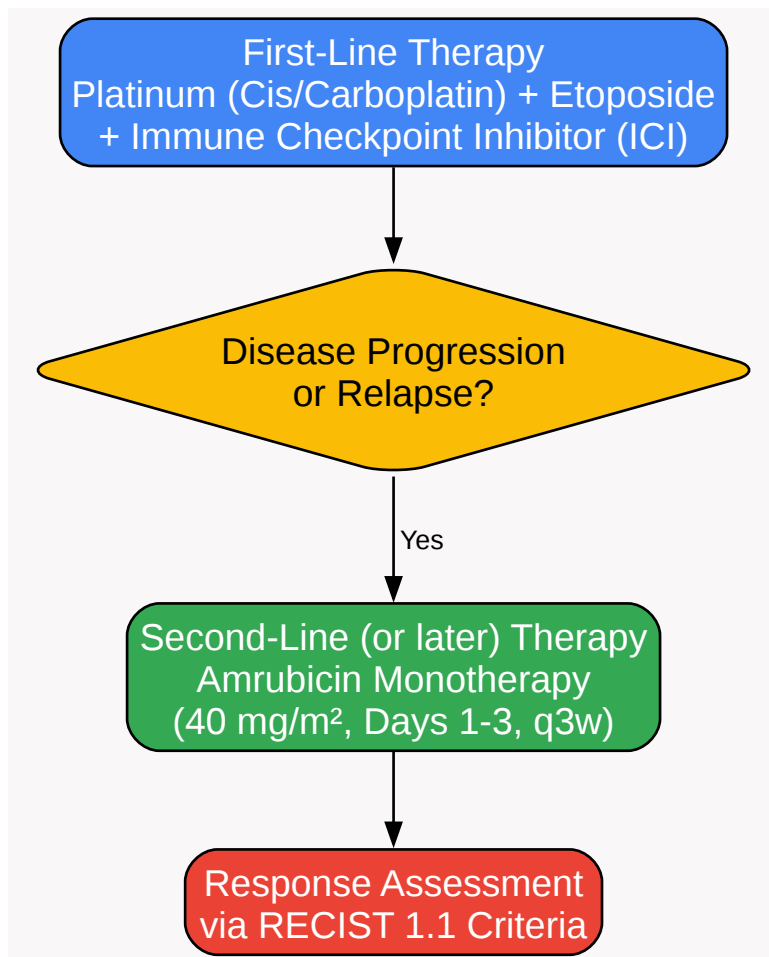
- **Objective:** To evaluate if a weekly administration schedule could reduce the severe myelotoxicity associated with the conventional 3-day regimen.
- **Methodology:** A multicenter, single-arm Phase II study where amrubicin was administered on days 1 and 8 of a 3-week cycle.
- **Key Findings:** The study was terminated early due to a low objective response rate. Although the DCR was high, the weekly regimen did not reduce the incidence of febrile neutropenia and was less effective at inducing tumor shrinkage.

Mechanism of Action and Treatment Workflow

Amrubicin's efficacy is rooted in its distinct mechanism of action, which differs from that of other anthracyclines. The following diagram illustrates how it works and its typical placement in SCLC treatment.



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Key Insights for Researchers

- **Consistent Performance:** The data shows that amrubicin provides a **reasonably stable DCR between 60% and 70%** across different lines of therapy and patient types, including the growing population treated with first-line chemo-immunotherapy [1] [7] [2].
- **Superiority Over Topotecan:** In a direct comparison, amrubicin produced a significantly higher DCR compared to topotecan (79% vs. 47%), establishing its strong position in the treatment landscape for relapsed SCLC [5].
- **Safety Profile is Key:** The primary challenge with amrubicin is its **significant hematological toxicity**, particularly neutropenia and febrile neutropenia [3] [6] [2]. Research into modified regimens (like weekly dosing) has so far been unsuccessful in mitigating this risk without compromising efficacy [6].

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